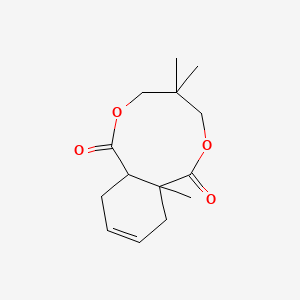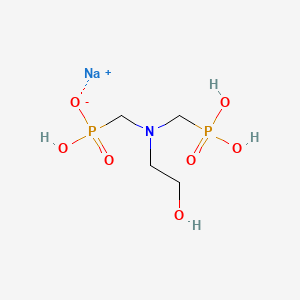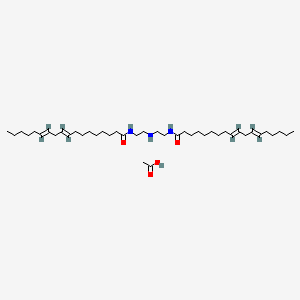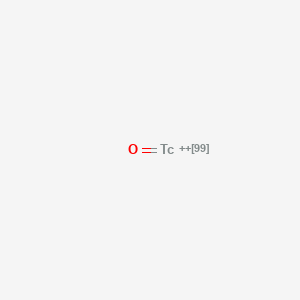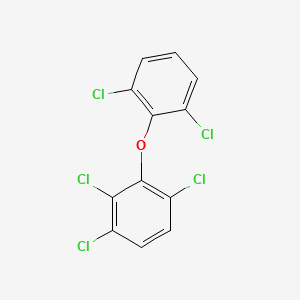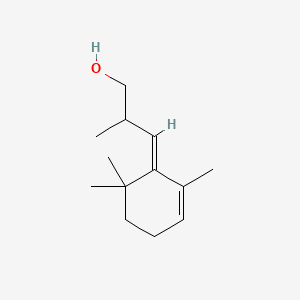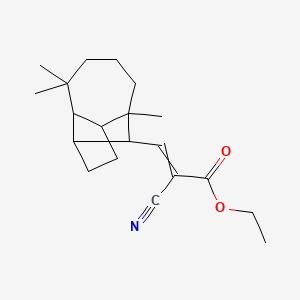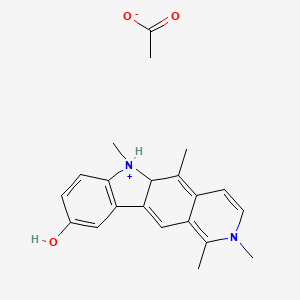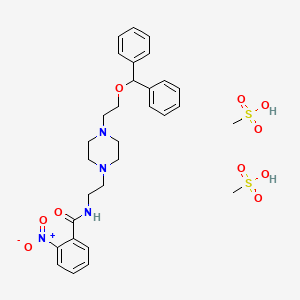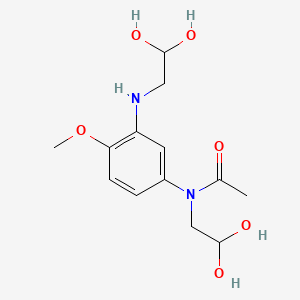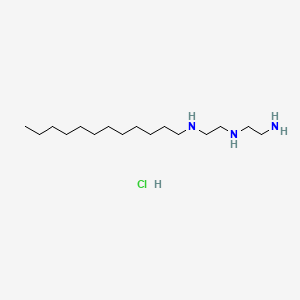
N-(2-Aminoethyl)-N'-dodecylethylenediamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a long dodecyl chain and an ethylenediamine backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride typically involves the reaction of dodecylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylamine+Ethylenediamine→N-(2-Aminoethyl)-N’-dodecylethylenediamine
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial Production Methods
In industrial settings, the production of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of cell membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the ethylenediamine backbone can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.
相似化合物的比较
Similar Compounds
- N-(2-Aminoethyl)maleimide hydrochloride
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 2-Aminoethylmethacrylamide hydrochloride
Uniqueness
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride is unique due to its long dodecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain enhances its ability to interact with lipid membranes and makes it a valuable surfactant and emulsifier in various applications.
属性
CAS 编号 |
93803-03-3 |
|---|---|
分子式 |
C16H38ClN3 |
分子量 |
307.9 g/mol |
IUPAC 名称 |
N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17;/h18-19H,2-17H2,1H3;1H |
InChI 键 |
MFQWONBMTHRYKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNCCNCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


